molecular formula C7H14N2O B8373941 3-t-Butyl-5-pyrazolidone

3-t-Butyl-5-pyrazolidone

Cat. No.: B8373941
M. Wt: 142.20 g/mol
InChI Key: ATCHDWWVBOYDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-t-Butyl-5-pyrazolidone is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-tert-butylpyrazolidin-3-one

InChI

InChI=1S/C7H14N2O/c1-7(2,3)5-4-6(10)9-8-5/h5,8H,4H2,1-3H3,(H,9,10)

InChI Key

ATCHDWWVBOYDRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)NN1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.0 kg of ethyl pivaloylacetate was dissolved in 1.0 liter of ethanol, and 320 g of hydrazine hydrate was dropwise added thereto while cooled with water. After completion of the addition, the reaction was carried out overnight at room temperature, and then 5.0 liter of water was added thereto and stirred. The crystal as precipitated was filtered out under reduced pressure and fully washed with water, and then this was further washed with a little amount of methanol and dried with air. Yield: 812 g.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 2.5 liters of ethanol was dissolved 1.0 kg of ethyl pivaloylacetate and 320 g of hydrazine hydrate was added dropwise to the solution under water-cooling. Thereafter, the reaction was performed overnight at room temperature and then 5.0 liters of water was added to the reaction mixture followed by stirring. Crystals thus deposited were recovered by filtration under reduced pressure, washed well with water, then washed with a small amount of methanol, and air-dried. Thus, 812 g of the above-described compound was obtained with a yield of 98.5%.
Name
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two

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